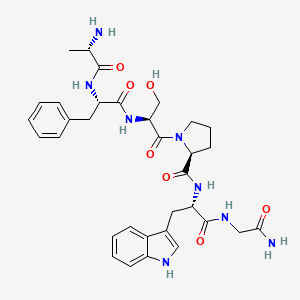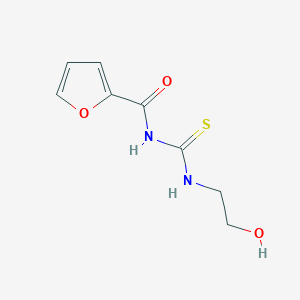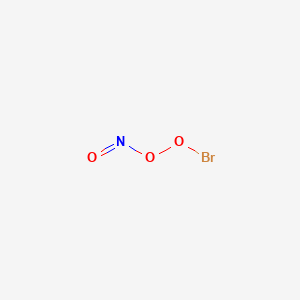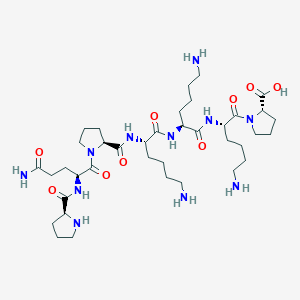![molecular formula C11H10N2O B14242127 3-{(E)-[(Furan-2-yl)methylidene]amino}aniline CAS No. 417707-83-6](/img/structure/B14242127.png)
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline is an organic compound that features a furan ring and an aniline moiety connected through a Schiff base linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(Furan-2-yl)methylidene]amino}aniline typically involves the condensation reaction between furan-2-carbaldehyde and 3-aminoaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-{(Furan-2-yl)methylamino}aniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-{(E)-[(Furan-2-yl)methylidene]amino}aniline involves its interaction with various molecular targets. The Schiff base linkage allows the compound to act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique biological activities, such as DNA binding and enzyme inhibition, which contribute to the compound’s antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{(E)-[(Furan-2-yl)methylidene]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline moiety.
3-{(E)-[(Furan-2-yl)methylidene]amino}phenol: Similar structure but with a hydroxyl group instead of an aniline moiety.
Uniqueness
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline is unique due to its combination of a furan ring and an aniline moiety connected through a Schiff base linkage
Propriétés
Numéro CAS |
417707-83-6 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-(furan-2-ylmethylideneamino)aniline |
InChI |
InChI=1S/C11H10N2O/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-8H,12H2 |
Clé InChI |
IHWLNRUSKRQROS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=CC2=CC=CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)




![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)


![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)

![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)
